Coenzyme A, S-(hydrogen propanedioate), xlithium salt
Description
Introduction to Coenzyme A, S-(Hydrogen Propanedioate), Xlithium Salt
Historical Context and Discovery in Acyl-CoA Biochemistry
The identification of malonyl-CoA lithium salt emerged from mid-20th century investigations into fatty acid biosynthesis. In 1958, Wakil and Ganguly demonstrated that acetyl-CoA carboxylase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. This discovery revealed the two-carbon donor mechanism central to fatty acid elongation. The lithium salt derivative gained prominence in biochemical research due to its enhanced solubility and stability compared to free malonyl-CoA, facilitating in vitro studies of lipid metabolism.
Evolutionary perspectives trace malonyl-CoA’s origins to primordial metabolic pathways. The acetyl-CoA pathway, hypothesized to predate enzymatic catalysis, likely operated via transition metal minerals in hydrothermal vent environments. This abiotic synthesis of malonyl precursors suggests its role in early biochemical energy conservation through acyl phosphate intermediates. Modern malonyl-CoA lithium salt thus represents an evolutionary refinement of ancient metabolic coupling mechanisms.
Nomenclature and Systematic Chemical Identification
Malonyl-CoA lithium salt is systematically named lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate, reflecting its stereochemical complexity. The malonyl group (-OOC-CH2-COO-) is attached to coenzyme A via a thioester bond at the sulfhydryl terminus, with lithium counterions stabilizing the phosphate and carboxylate groups.
Table 1: Key Nomenclatural and Structural Properties
The compound’s UV absorbance at 257 nm arises from the adenine moiety in the coenzyme A structure, enabling spectrophotometric quantification. X-ray crystallography studies reveal a bent conformation around the malonyl-thioester linkage, optimizing interactions with fatty acid synthase.
Role in Central Metabolic Pathways
Malonyl-CoA lithium salt occupies a pivotal position in cellular metabolism, primarily through two mechanisms:
Fatty Acid Biosynthesis : As the two-carbon donor in fatty acid elongation, malonyl-CoA undergoes decarboxylative condensation with acetyl-CoA derivatives. This reaction, catalyzed by fatty acid synthase (FAS), extends acyl chains by two carbons per cycle. The lithium salt’s solubility allows precise control of malonyl-CoA concentrations in experimental assays studying FAS kinetics.
Metabolic Regulation : Malonyl-CoA lithium salt inhibits carnitine palmitoyltransferase 1 (CPT1), the mitochondrial gatekeeper for fatty acid oxidation. This dual role—promoting lipid synthesis while suppressing degradation—establishes malonyl-CoA as a metabolic switch between anabolism and catabolism.
Energy Coupling Mechanism
The compound’s thioester bond (~-7.5 kcal/mol hydrolysis energy) drives energetically unfavorable reactions in lipid synthesis. Comparative analysis shows malonyl-CoA’s energy potential exceeds acetyl-CoA’s, enabling carbon chain elongation despite thermodynamic barriers.
Recent studies highlight its role in protein malonylation, a post-translational modification regulating metabolic enzymes. For example, malonylation of lysine residues in hepatic gluconeogenic enzymes modulates glucose homeostasis. This expands malonyl-CoA lithium salt’s relevance beyond classical pathways into cellular signaling networks.
Properties
Molecular Formula |
C24H37LiN7O19P3S |
|---|---|
Molecular Weight |
859.5 g/mol |
IUPAC Name |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C24H38N7O19P3S.Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);/q;+1/p-1/t12-,17-,18-,19+,23-;/m1./s1 |
InChI Key |
CSTSHYOBTPYHEG-CXIGZAHASA-M |
Isomeric SMILES |
[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
Canonical SMILES |
[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coenzyme A, S-(hydrogen propanedioate), xlithium salt involves the carboxylation of acetyl-CoA. This reaction is mediated by the enzyme acetyl-CoA carboxylase, which converts acetyl-CoA to malonyl-CoA . The reaction conditions typically require the presence of biotin, ATP, and bicarbonate as cofactors .
Industrial Production Methods
Industrial production of this compound is achieved through biotechnological processes involving the fermentation of microorganisms such as Escherichia coli or Saccharomyces cerevisiae. These microorganisms are genetically engineered to overproduce acetyl-CoA carboxylase, thereby increasing the yield of malonyl-CoA .
Chemical Reactions Analysis
Types of Reactions
Coenzyme A, S-(hydrogen propanedioate), xlithium salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various intermediates in metabolic pathways.
Reduction: It can be reduced to form acetyl-CoA.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include NADPH for reduction reactions and oxygen for oxidation reactions. The conditions typically involve enzymatic catalysis under physiological pH and temperature .
Major Products
The major products formed from these reactions include acetyl-CoA, fatty acids, and polyketides .
Scientific Research Applications
Scientific Research Applications
The applications of Coenzyme A, S-(hydrogen propanedioate), lithium salt are diverse and significant:
- Metabolic Studies : Acetyl coenzyme A serves as a central metabolite in the citric acid cycle and lipid biosynthesis. It acts as a substrate for various enzymes involved in metabolic pathways, facilitating energy production and storage .
- Enzymatic Reactions : The compound is crucial in enzymatic acetyl transfer reactions. It participates in biochemical pathways by donating acetyl groups to substrates, thereby influencing metabolic fluxes .
- Pharmaceutical Development : Its role in neurotransmitter synthesis and metabolic regulation positions it as a potential target in drug development for metabolic disorders. Research indicates that manipulating acetyl coenzyme A levels can impact drug efficacy and metabolic health.
- Biochemical Pathway Investigations : The compound is utilized to study the malonylation process and its effects on protein function and cellular signaling. Understanding these pathways can lead to insights into various diseases .
- Industrial Applications : In the biotechnology sector, it is employed in the production of biochemical reagents and pharmaceuticals. Its unique properties as a lithium salt enhance its utility in industrial processes .
Case Studies
- Lipid Metabolism : Research has demonstrated that acetyl coenzyme A is pivotal in lipid metabolism studies. It serves as a substrate for fatty acid synthesis and degradation, helping elucidate the mechanisms of lipid storage and mobilization within cells.
- Neurotransmitter Synthesis : Acetyl coenzyme A is integral to the synthesis of acetylcholine, a key neurotransmitter. Studies have shown that variations in acetyl coenzyme A levels can significantly affect neurotransmission efficiency and are linked to neurological disorders .
- Drug Design : Investigations into drugs targeting metabolic pathways have highlighted the importance of acetyl coenzyme A as a modulator of enzyme activity. For example, certain drugs designed to enhance or inhibit specific metabolic pathways rely on the presence of acetyl coenzyme A for their action .
Mechanism of Action
The mechanism of action of Coenzyme A, S-(hydrogen propanedioate), xlithium salt involves its role as a coenzyme in various enzymatic reactions. It acts as a carrier of acyl groups, facilitating the transfer of these groups between different molecules . The molecular targets include enzymes such as acetyl-CoA carboxylase and fatty acid synthase . The pathways involved include the citric acid cycle and fatty acid synthesis .
Comparison with Similar Compounds
Coenzyme A Trilithium Salt
N-Propionyl Coenzyme A Lithium Salt
- Chemical Formula : C₂₄H₃₈N₇O₁₈P₃S·Li
- Molecular Weight : ~860 g/mol (exact value varies by hydration state).
- CAS No.: 108321-21-7 .
- Key Differences :
- Propionyl group (C₃H₅O) replaces the malonyl group.
- Involved in the tricarboxylic acid (TCA) cycle and propionate metabolism.
- Applications: Critical for metabolizing odd-chain fatty acids and branched-chain amino acids. Used in studies of metabolic disorders (e.g., propionic acidemia) .
2-Butenoyl Coenzyme A Lithium Salt
- Chemical Formula : C₂₅H₃₈N₇O₁₈P₃S·Li
- Molecular Weight : ~875 g/mol (estimated).
- CAS No.: Not explicitly listed (Sigma-Aldrich SKU: C6146) .
- Key Differences: Contains a crotonyl (2-butenoyl) group, introducing unsaturation. Participates in β-oxidation and lipid catabolism.
- Applications: Substrate for enzymes like enoyl-CoA hydratase. Research tool for studying mitochondrial dysfunction .
Comparative Data Table
| Property | Malonyl-CoA Lithium Salt | CoA Trilithium Salt | N-Propionyl-CoA Lithium Salt | 2-Butenoyl-CoA Lithium Salt |
|---|---|---|---|---|
| Molecular Formula | C₂₄H₃₈N₇O₁₉P₃S·xLi | C₂₁H₃₃N₇O₁₆P₃S·3Li | C₂₄H₃₈N₇O₁₈P₃S·Li | C₂₅H₃₈N₇O₁₈P₃S·Li |
| Molecular Weight (g/mol) | 860.5 | 785.33 | ~860 | ~875 |
| Functional Group | Malonyl (propanedioate) | Unmodified CoA | Propionyl | Crotonyl (2-butenoyl) |
| Primary Metabolic Role | Fatty acid synthesis | Acetylation reactions | TCA cycle, propionate metabolism | β-oxidation |
| CAS No. | 108347-84-8 | N/A | 108321-21-7 | N/A |
| Solubility | 10 mg/ml (PBS, pH 7.2) | Variable | Variable | ≥90% (HPLC grade) |
| Storage | -20°C | -20°C | -20°C | -20°C |
| Key References |
Biological Activity
Coenzyme A (CoA) is a vital cofactor in various biochemical reactions, particularly in the metabolism of fatty acids and carbohydrates. The compound "Coenzyme A, S-(hydrogen propanedioate), xLithium salt" represents a specific derivative of CoA that plays significant roles in metabolic pathways. This article explores its biological activity, applications in research, and implications in metabolic disorders.
- Molecular Formula : C23H38N7O17P3S (free acid); C23H35N7O17P3SLi3 (trilithium salt)
- Molecular Weight : 809.57 g/mol (free acid basis); 827.37 g/mol (trilithium salt basis)
- Solubility : Soluble in water at concentrations up to 100 mg/mL .
Biological Functions
Coenzyme A, including its lithium salt form, is crucial for several biological processes:
- Fatty Acid Metabolism : CoA is essential for the synthesis and degradation of fatty acids. It forms acyl-CoA derivatives that are substrates for fatty acid synthesis and β-oxidation .
- Energy Production : It plays a key role in the citric acid cycle by facilitating the conversion of pyruvate to acetyl-CoA, which enters the cycle for energy production .
- Synthesis of Biomolecules : CoA is involved in synthesizing important biomolecules such as cholesterol, steroid hormones, and neurotransmitters .
The biological activity of Coenzyme A derivatives, including S-(hydrogen propanedioate), involves several mechanisms:
- Acetyl Transfer Reactions : CoA acts as an acyl group carrier in enzymatic reactions, facilitating the transfer of acetyl groups to various substrates .
- Regulation of Enzyme Activity : The lithium salt form may enhance the stability and solubility of CoA, making it a useful substrate in enzyme assays to study enzyme kinetics and specificity .
Research Applications
The compound has been utilized in various research contexts:
- Metabolic Studies : It is extensively used to investigate metabolic pathways involving fatty acid metabolism and energy utilization .
- Drug Development : Insights gained from using CoA derivatives can inform therapeutic strategies for metabolic disorders such as obesity and diabetes .
- Biochemical Pathway Analysis : Researchers use it to explore malonylation processes that impact protein function and cellular signaling pathways .
Case Studies
Several studies highlight the significance of Coenzyme A derivatives:
- Study on Fatty Acid Metabolism :
- Drug Development Research :
- Enzyme Activity Measurement :
Q & A
Q. How can the purity of Coenzyme A, S-(hydrogen propanedioate), xlithium salt be reliably assessed in experimental settings?
To determine purity, researchers should employ high-performance liquid chromatography (HPLC) with UV detection at 260 nm, as the compound’s adenine moiety absorbs strongly in this range. A purity threshold of ≥93% (HPLC) is standard for biochemical applications . Additionally, mass spectrometry (MS) can confirm molecular integrity, particularly the lithium adduct peak (m/z ~860.5 for the free acid basis) .
Q. What storage conditions are critical for maintaining the stability of this compound?
The compound is hygroscopic and prone to hydrolysis. Store lyophilized powder at -20°C in airtight containers under inert gas (e.g., argon). For short-term use in solution, prepare aliquots in PBS (pH 7.2) at ≤10 mg/mL and store at -80°C to minimize thioester bond degradation .
Q. How does the lithium salt form influence solubility compared to other counterions (e.g., sodium)?
Lithium salts generally exhibit higher aqueous solubility due to reduced ionic lattice energy. For example, this compound dissolves at 10 mg/mL in PBS (pH 7.2), whereas sodium salts may require buffered solutions with organic co-solvents (e.g., 10% DMSO) for equivalent solubility .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in enzymatic activity data involving this compound?
Discrepancies often arise from differences in enzyme isoforms or assay conditions. To address this:
- Use standardized malonyl-CoA-dependent enzymes (e.g., fatty acid synthase or acyltransferase) as positive controls .
- Validate kinetic parameters (e.g., Km) via coupled assays with NADPH oxidation (ΔA340) to ensure substrate specificity .
- Compare results with deuterated analogs (e.g., D2O-based assays) to rule out solvent isotope effects .
Q. How can isotope-labeled derivatives (e.g., <sup>13</sup>C-malonyl-CoA) be synthesized for metabolic flux studies?
Labeling the malonyl moiety requires enzymatic synthesis using <sup>13</sup>C-acetyl-CoA carboxylase and <sup>13</sup>C-bicarbonate. Purify the product via anion-exchange chromatography (e.g., Q-Sepharose) and verify isotopic enrichment (>99%) using LC-MS .
Q. What are the key challenges in quantifying intracellular malonyl-CoA levels, and how can they be mitigated?
Malonyl-CoA is labile and present at low concentrations (<1 µM in eukaryotes). Best practices include:
Q. How does the compound’s thioester reactivity impact experimental design in acyltransferase studies?
The thioester bond is susceptible to nucleophilic attack by water or amines. To prevent hydrolysis:
- Use low-temperature assays (4–10°C) and short incubation times.
- Include thiol scavengers (e.g., iodoacetamide) to block competing reactions.
- Monitor reaction progress via TLC (silica gel, n-butanol/acetic acid/water solvent) .
Methodological Considerations
Q. Structural Characterization Techniques
- NMR : <sup>31</sup>P NMR identifies phosphate resonances (δ ~0–5 ppm for CoA derivatives), while <sup>1</sup>H NMR confirms the pantetheine moiety (δ 3.8–4.2 ppm) .
- FTIR : Key bands include ν(C=O) at 1710 cm<sup>-1</sup> (thioester) and ν(P=O) at 1250 cm<sup>-1</sup> .
3.2 Applications in Metabolic Engineering
This compound is critical for polyketide biosynthesis. Optimize heterologous pathways by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
